molecular formula C20H17N3O3 B2691258 4-methoxy-1-phenyl-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,2-dihydropyridin-2-one CAS No. 2176069-49-9

4-methoxy-1-phenyl-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,2-dihydropyridin-2-one

Cat. No.: B2691258
CAS No.: 2176069-49-9
M. Wt: 347.374
InChI Key: FZZOTJDODGZXMY-UHFFFAOYSA-N
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Description

4-methoxy-1-phenyl-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,2-dihydropyridin-2-one is a complex organic compound that features a unique combination of functional groups and heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Scientific Research Applications

4-methoxy-1-phenyl-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,2-dihydropyridin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-1-phenyl-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[3,4-b]pyridine core.

    Introduction of the Carbonyl Group: The carbonyl group is introduced through acylation reactions using reagents such as acyl chlorides or anhydrides.

    Formation of the Dihydropyridin-2-one Ring: This involves the cyclization of intermediates under controlled conditions to form the dihydropyridin-2-one ring.

    Methoxylation and Phenylation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-1-phenyl-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles, electrophiles.

Major Products Formed

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution Products: Substituted derivatives with different functional groups replacing the original ones.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-1-phenyl-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,2-dihydropyridin-2-one is unique due to its specific combination of functional groups and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-(5,7-dihydropyrrolo[3,4-b]pyridine-6-carbonyl)-4-methoxy-1-phenylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c1-26-18-10-19(24)23(15-7-3-2-4-8-15)12-16(18)20(25)22-11-14-6-5-9-21-17(14)13-22/h2-10,12H,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZOTJDODGZXMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(C=C1C(=O)N2CC3=C(C2)N=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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